molecular formula C22H19N5O B10929983 6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929983
M. Wt: 369.4 g/mol
InChI Key: WTYYUFXTNDTWPR-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, a phenyl group, and a pyridyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-amino-3-methyl-1-phenylpyrazole and 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde can yield intermediates that are further cyclized to form the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1-phenyl-N-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N5O/c1-14-20-18(22(28)24-16-9-11-23-12-10-16)13-19(15-7-8-15)25-21(20)27(26-14)17-5-3-2-4-6-17/h2-6,9-13,15H,7-8H2,1H3,(H,23,24,28)

InChI Key

WTYYUFXTNDTWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=NC=C4)C5=CC=CC=C5

Origin of Product

United States

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